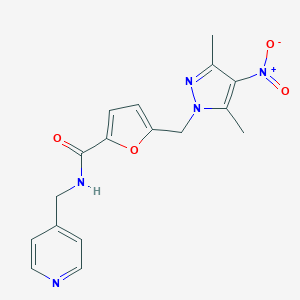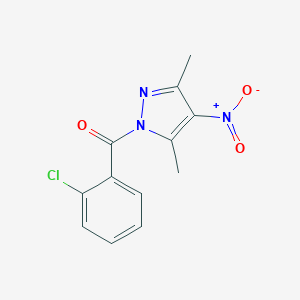![molecular formula C18H14N4OS B214287 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile selectively inhibits BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to selectively inhibit BTK with high potency and specificity. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to effectively suppress the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
実験室実験の利点と制限
The advantages of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its high potency and specificity for BTK, as well as its favorable pharmacokinetic properties. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of BTK in various biological processes. However, the limitations of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
将来の方向性
There are several future directions for the research on 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile. One potential direction is to investigate the efficacy of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in combination with other targeted therapies or chemotherapy agents for the treatment of B-cell malignancies. Another potential direction is to explore the role of BTK inhibition in the regulation of immune cell function and its potential use in the treatment of autoimmune and inflammatory disorders. Additionally, further studies are needed to elucidate the potential off-target effects and toxicity of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, and to optimize its dosing and administration for clinical use.
合成法
The synthesis of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves several steps, starting with the reaction of 3-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of ammonium acetate to yield 2-amino-5-cyano-7-(3-methyl-2-thienyl)pyrido[2,3-d]pyrimidine. This intermediate is then reacted with 2-phenylglyoxal monohydrate in the presence of piperidine to form 5-amino-7-(3-methyl-2-thienyl)-2-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of ammonium acetate to yield 5-amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile.
科学的研究の応用
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has shown potent anti-tumor activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to inhibit the activation and proliferation of B-cells in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
特性
製品名 |
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
|---|---|
分子式 |
C18H14N4OS |
分子量 |
334.4 g/mol |
IUPAC名 |
5-amino-7-(3-methylthiophen-2-yl)-2-phenyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
InChI |
InChI=1S/C18H14N4OS/c1-10-7-8-24-15(10)13-12(9-19)16(20)23-18-14(13)21-17(22-18)11-5-3-2-4-6-11/h2-8,13H,20H2,1H3,(H,21,22) |
InChIキー |
RKUGYJCTILBCDR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N |
正規SMILES |
CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)


![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)
